Methyl 3-(fluorosulfonyl)thiophene-2-carboxylate

Catalog No.
S2990700
CAS No.
1373233-35-2
M.F
C6H5FO4S2
M. Wt
224.22
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-(fluorosulfonyl)thiophene-2-carboxylate

CAS Number

1373233-35-2

Product Name

Methyl 3-(fluorosulfonyl)thiophene-2-carboxylate

IUPAC Name

methyl 3-fluorosulfonylthiophene-2-carboxylate

Molecular Formula

C6H5FO4S2

Molecular Weight

224.22

InChI

InChI=1S/C6H5FO4S2/c1-11-6(8)5-4(2-3-12-5)13(7,9)10/h2-3H,1H3

InChI Key

YLQWEWBWWLVJOT-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)F

Solubility

not available

Medicinal Chemistry

Thiophene and its derivatives are a very important class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Synthesis of Anticancer Agents

2-Butylthiophene is used as a raw material in the synthesis of anticancer agents .

Synthesis of Anti-atherosclerotic Agents

2-Octylthiophene is used in the synthesis of anti-atherosclerotic agents .

Metal Complexing Agents

Thiophene derivatives also act as metal complexing agents .

Development of Insecticides

Thiophene derivatives are used in the development of insecticides .

Organic Photovoltaics

Thiophene derivatives are used in the development of organic photovoltaics . A new A-b-D-b-A-type n-type small molecule, IDT-3MT, was synthesized bearing a weak acceptor thiophene-3-carboxylate bridge (3MT = b) between indacenodithiophene as a donating core and 2- (3-oxo-2,3-dihydroinden-1-ylidene)-malononitrile as the accepting end groups . The polymer solar cell based on a solvent additive-free as-cast PBDB-T: IDT-3MT blend film exhibited the highest power conversion efficiency of 8.40% with a high open-circuit voltage of 0.95 V and a short-circuit current density of 14.43 mA cm −2 due to the more prominent face-on orientation and favorable morphology of the blend film .

Synthesis of Thiophene Derivatives

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current review envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives by heterocyclization of various substrates from 2012 on .

Synthesis of Anti-Microbial and Anti-Cancer Agents

A new series of thiophene analogues was synthesized and checked for their in vitro antibacterial, antifungal, antioxidant, anticorrosion and anticancer activities . For example, a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized . Antimicrobial screening results showed that some compounds were potent antibacterial agents against Staphylococcus aureus, Bacillus subtilis, Escherichia coli and Salmonella typhi, and also displayed excellent antifungal activity against both Candida albicans and Aspergillus niger . Some compounds also showed effective cytotoxic activity against human lung cancer cell line (A-549) .

Divergent Synthesis of Thiophene Derivatives

The hydroxy group of certain thiophene derivatives can be easily methylated to yield the 3-methoxythieno[3,4-b]thiophene-2-carboxylate . This process uses methyl iodide as the methylation reagent .

Methyl 3-(fluorosulfonyl)thiophene-2-carboxylate is a chemical compound characterized by its unique structure, which includes a thiophene ring substituted with a fluorosulfonyl group and a carboxylate moiety. Its molecular formula is C6H5FO4SC_6H_5FO_4S, and it has a molecular weight of approximately 224.23 g/mol. This compound is notable for its potential applications in organic synthesis and materials science due to the reactive nature of the fluorosulfonyl group, which can participate in various

There is no current information available on the specific mechanism of action of MFSTC.

  • Fluorine: The presence of fluorine can make the molecule slightly more reactive compared to similar compounds without it.
  • Sulfonyl group: The sulfonyl group can be slightly acidic and hygroscopic (absorbs moisture).

  • Substitution Reactions: The fluorosulfonyl group can be replaced by nucleophiles such as amines or alcohols, allowing for the formation of diverse derivatives.
  • Oxidation and Reduction: The compound's thiophene ring can be subjected to oxidation or reduction, leading to different derivatives with altered electronic properties.
  • Coupling Reactions: It can participate in coupling reactions, including Suzuki and Heck reactions, which are essential for synthesizing more complex organic molecules .

The biological activity of methyl 3-(fluorosulfonyl)thiophene-2-carboxylate is an area of ongoing research. Compounds with similar structures have been investigated for their potential roles in enzyme inhibition and interactions with biological targets. The fluorosulfonyl group may enhance the compound's ability to modulate biological pathways, making it a candidate for further pharmacological studies .

The synthesis of methyl 3-(fluorosulfonyl)thiophene-2-carboxylate typically involves the reaction of thiophene-2-carboxylic acid with fluorosulfonyl chloride in the presence of a base such as pyridine. This method allows for the introduction of the fluorosulfonyl group onto the thiophene ring, facilitating the formation of the desired carboxylate ester .

General Synthetic Route:

  • Starting Materials: Thiophene-2-carboxylic acid and fluorosulfonyl chloride.
  • Reaction Conditions: Conducted under controlled conditions with a base (e.g., pyridine) to neutralize HCl generated during the reaction.
  • Purification: The product is typically purified through recrystallization or chromatography.

Methyl 3-(fluorosulfonyl)thiophene-2-carboxylate has several applications across various fields:

  • Organic Synthesis: It serves as a versatile building block for synthesizing more complex thiophene derivatives valuable in medicinal chemistry.
  • Materials Science: Thiophene derivatives are utilized in developing organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
  • Biological Research: The compound's derivatives may exhibit significant biological activity, making them potential candidates for drug development and other biomedical applications .

Methyl 3-(fluorosulfonyl)thiophene-2-carboxylate can be compared to several similar compounds that share structural features but differ in substituents or functional groups:

Compound NameCAS NumberKey Differences
Methyl 3-chlorosulfonylthiophene-2-carboxylate59337-92-7Contains a chlorosulfonyl group instead of fluorosulfonyl.
Methyl 3-amino-2-thiophene carboxylate22288-78-4Features an amino group instead of a sulfonyl group.
Methyl 4-(fluorosulfonyl)thiophene-2-carboxylate1936676-11-7Substituted at position 4 instead of position 3 on the thiophene ring.

These comparisons highlight the uniqueness of methyl 3-(fluorosulfonyl)thiophene-2-carboxylate, particularly its reactivity due to the fluorosulfonyl group, which may offer distinct pathways for chemical transformations and biological interactions compared to its analogs .

XLogP3

1.6

Dates

Modify: 2024-04-14

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